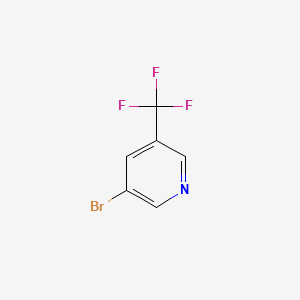

3-Bromo-5-(trifluoromethyl)pyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDHNDVPKRVQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456230 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436799-33-6 | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436799-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine

CAS Number: 436799-33-6

This technical guide provides comprehensive information on the physicochemical properties, synthesis, key chemical reactions, and safety protocols for 3-Bromo-5-(trifluoromethyl)pyridine. This versatile fluorinated pyridine building block is of significant interest to researchers and professionals in the fields of medicinal chemistry, agrochemicals, and materials science due to its utility in constructing complex molecular architectures.

Physicochemical and Structural Data

This compound is a solid, crystalline compound at room temperature. The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring provides distinct reactivity and properties, making it a valuable intermediate in organic synthesis.

| Property | Value | Reference(s) |

| CAS Number | 436799-33-6 | |

| Molecular Formula | C₆H₃BrF₃N | |

| Molecular Weight | 225.99 g/mol | |

| Appearance | White to off-white solid, crystals, or crystalline powder | |

| Melting Point | 44-46 °C | |

| Flash Point | 85 °C (185 °F) - closed cup | |

| SMILES String | FC(F)(F)c1cncc(Br)c1 | |

| InChI Key | HEDHNDVPKRVQPN-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of trifluoromethylpyridines can be achieved through various methods, including chlorine/fluorine exchange or building the ring from a trifluoromethyl-containing precursor[1]. A common and effective method for introducing a trifluoromethyl group onto an aromatic ring is through copper-mediated trifluoromethylation of an aryl halide[1]. This compound is efficiently prepared from 3-bromo-5-iodopyridine by iodide displacement with in situ generated (trifluoromethyl)copper[2].

Experimental Protocol: Copper-Mediated Trifluoromethylation

This protocol is a representative procedure based on the copper-mediated trifluoromethylation of aryl iodides.

Materials:

-

3-Bromo-5-iodopyridine (1.0 equiv.)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv.)

-

Copper(I) iodide (CuI, 1.5 equiv.)

-

Potassium fluoride (KF, 2.0 equiv., spray-dried)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add spray-dried potassium fluoride, copper(I) iodide, and 3-bromo-5-iodopyridine.

-

Add anhydrous DMF to the flask via syringe, and stir the resulting suspension.

-

Add (trifluoromethyl)trimethylsilane (TMSCF₃) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a cold aqueous solution of ammonium hydroxide.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Development & Organic Synthesis

The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester[3]. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Representative Protocol:

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

-

Heat the mixture under an inert atmosphere to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts, dry, concentrate, and purify by column chromatography to obtain the coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine[4]. This reaction is invaluable for synthesizing arylamines, a critical functional group in many drug candidates.

Representative Protocol:

-

To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.2-1.5 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon).

-

Add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe[5][6].

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system[7]. The resulting alkynylpyridines are versatile intermediates for further transformations or as core components in materials science and medicinal chemistry.

Representative Protocol:

-

To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal salts.

-

Wash the filtrate with water or saturated NH₄Cl solution, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Safety and Handling Information

This compound is classified as acutely toxic and an irritant. Appropriate personal protective equipment (PPE) and engineering controls must be used at all times.

| Hazard Information | Details | Reference(s) |

| Signal Word | Danger | |

| Hazard Statements | H300: Fatal if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Hazard Classifications | Acute Toxicity, Oral (Category 2)Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Required PPE | Chemical safety goggles, face shield, protective gloves (e.g., nitrile), lab coat, and a P2 (or equivalent) respirator cartridge. Work should be conducted in a certified chemical fume hood. | |

| Storage | Store locked up in a tightly closed container in a dry, cool, and well-ventilated place. Storage Class 6.1A: Combustible, acutely toxic materials. |

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-(trifluoromethyl)pyridine

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group on the pyridine ring, makes it a versatile building block for creating complex molecules with desired biological activities.[1][2] The trifluoromethyl group often enhances properties such as metabolic stability and binding affinity, while the bromine atom provides a reactive handle for various cross-coupling reactions. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols for their determination.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and standard identifiers.

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| Synonyms | Pyridine, 3-bromo-5-(trifluoromethyl)-; 5-Bromo-3-(trifluoromethyl)pyridine[5] |

| CAS Number | 436799-33-6[3][4] |

| Molecular Formula | C₆H₃BrF₃N[3][4] |

| Molecular Weight | 225.99 g/mol [4][5] |

| SMILES | FC(F)(F)c1cncc(Br)c1[3] |

| InChI Key | HEDHNDVPKRVQPN-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, reaction setup, and purification. The data presented below is aggregated from various chemical suppliers and databases.

| Property | Value | Notes |

| Appearance | White to light yellow crystalline powder or solid[5] | |

| Melting Point | 44-46 °C[5][6] | Other sources report ranges of 38.0-50.0 °C[3] |

| Boiling Point | 62 °C[5] | This value is likely at reduced pressure. Other reported values include 65-66 °C (at 19 mmHg)[4] and 179.1 °C (at 760 mmHg)[6] |

| Density | 1.7 ± 0.1 g/cm³[5][6] | |

| Flash Point | 85 °C (185 °F) - closed cup[4] | Another source reports 149 °F (approx. 65 °C)[5] |

| Refractive Index | 1.471[5] | |

| XLogP3 | 2.4[5] | A measure of lipophilicity |

| Topological Polar Surface Area (TPSA) | 12.9 Ų[5] |

Experimental Protocols & Methodologies

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (e.g., within 1-2 °C) typically signifies high purity.

-

Methodology (Capillary Method):

-

A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a Büchi or Stuart Scientific instrument).

-

The sample is heated at a controlled rate (e.g., a rapid ramp to ~10 °C below the expected melting point, followed by a slow ramp of 1-2 °C per minute).

-

The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire solid mass turns to a clear liquid (clear point) are recorded as the melting range.

-

Boiling Point Determination

Given that the compound may degrade at its atmospheric boiling point, determination under reduced pressure is common.

-

Methodology (Distillation under Reduced Pressure):

-

The compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

-

A vacuum is applied, and the pressure is stabilized and measured with a manometer.

-

The flask is heated gently (e.g., using an oil bath) to induce boiling.

-

The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, along with the corresponding pressure, is recorded as the boiling point.

-

Purification Protocol: Column Chromatography

Purification is often necessary after synthesis to remove unreacted starting materials and byproducts.

-

Methodology:

-

A slurry of silica gel in a non-polar solvent (e.g., heptane or hexane) is packed into a glass column.

-

The crude this compound is dissolved in a minimal amount of a suitable solvent (like dichloromethane) and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated, and the dry, loaded silica is carefully added to the top of the packed column.

-

A solvent system (eluent), typically a mixture of a non-polar and a more polar solvent (e.g., ethyl acetate/n-heptane), is passed through the column.[5]

-

The polarity of the eluent can be gradually increased (gradient elution) to separate compounds based on their affinity for the silica stationary phase.

-

Fractions are collected and analyzed (e.g., by Thin Layer Chromatography, TLC) to isolate the pure product.

-

Visualizations: Workflows and Relationships

Synthesis and Purification Workflow

The following diagram illustrates a general experimental workflow for the synthesis and subsequent purification of this compound, based on synthetic procedures described for related compounds.

Caption: Generalized workflow for the synthesis and purification of this compound.

Property Relationship Diagram

This diagram illustrates the logical relationships between the core chemical structure and its key identifying and physicochemical properties.

Caption: Relationship between the chemical structure and its key properties.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. H25823.03 [thermofisher.com]

- 4. This compound, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 5. echemi.com [echemi.com]

- 6. Trifluoromethyl-5-bromo-2-pyridine | CAS#:436799-32-5 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides an in-depth look at the core physicochemical properties of 3-Bromo-5-(trifluoromethyl)pyridine, a compound of interest in various chemical syntheses.

Core Physicochemical Data

The fundamental quantitative data for this compound are summarized below, providing a clear reference for experimental and theoretical applications.

| Property | Value | References |

| Molecular Formula | C₆H₃BrF₃N | [1][2][3] |

| Molecular Weight | 225.99 g/mol | [1][3] |

| CAS Number | 436799-33-6 | [1] |

| Appearance | White to yellow Crystalline Powder or Solid | [3] |

| Melting Point | 44-46 °C | [1][3] |

| Boiling Point | 62 °C | [3] |

| Density | 1.7±0.1 g/cm³ | [3] |

| Flash Point | 85 °C (185 °F) - closed cup | [1] |

Structural and Identifier Information

The structural identity of a molecule is crucial for its application and study. The diagram below illustrates the relationship between the compound's name and its constituent parts.

Experimental Protocols

Synthesis Overview: A documented method for the preparation of this compound involves the displacement of iodide from an iodobromopyridine precursor using in situ generated (trifluoromethyl)copper.[1][4]

General Laboratory Safety: Due to the hazardous nature of the compound, appropriate personal protective equipment (PPE) should be used. This includes eyeshields, faceshields, gloves, and a type P2 (EN 143) respirator cartridge.[1] The compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.[1]

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For specific experimental applications, consultation of detailed synthetic chemistry literature and safety data sheets is strongly recommended.

References

In-depth Technical Guide to the Safety of 3-Bromo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Bromo-5-(trifluoromethyl)pyridine (CAS No. 436799-33-6), a heterocyclic organic compound utilized in chemical synthesis. The information is compiled from various Safety Data Sheets (SDS) and established experimental guidelines to ensure a high standard of safety and handling. This document is intended to be a crucial resource for laboratory personnel and professionals in the field of drug development.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is imperative for handlers to be fully aware of its potential dangers.

Signal Word: Danger[1]

GHS Pictograms:

-

Skull and Crossbones (GHS06): Indicates acute toxicity (fatal or toxic).

-

Exclamation Mark (GHS07): Indicates skin and eye irritation, and may cause respiratory irritation.

-

Health Hazard (GHS08): May indicate specific target organ toxicity.

Hazard Statements:

-

H300: Fatal if swallowed. [2] A small amount of this substance can be lethal if ingested.

-

H315: Causes skin irritation. [1] Direct contact with the skin can lead to inflammation and irritation.

-

H319: Causes serious eye irritation. [1] Contact with the eyes can result in significant and potentially damaging irritation.

-

H335: May cause respiratory irritation. [1] Inhalation of dust or fumes may irritate the respiratory tract.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the tables below, outlining measures for prevention, response, storage, and disposal.

Quantitative Safety Data

The following tables summarize the key quantitative and qualitative safety information for this compound.

Table 1: GHS Classification and Hazard Codes

| Classification | Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Acute Tox. | 2 | H300: Fatal if swallowed[3] |

| Skin Corrosion/Irritation | Skin Irrit. | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Eye Irrit. | 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE | 3 | H335: May cause respiratory irritation[3] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H3BrF3N | |

| Molecular Weight | 225.99 g/mol | |

| Appearance | White to light yellow crystal powder | [2] |

| Melting Point | 44-46 °C | |

| Flash Point | 85 °C (185 °F) - closed cup | |

| Form | Solid |

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301 + P310 + P330 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | P405 | Store locked up.[1] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Experimental Protocols

While specific toxicological studies for this compound are not publicly available, the hazard classifications suggest that the following standard OECD (Organisation for Economic Co-operation and Development) guidelines would be the basis for any experimental safety assessments.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category based on the oral lethal dose (LD50).

Methodology:

-

Animal Model: Typically, the study is conducted using rats.[4]

-

Dosing: A single dose of the substance is administered orally via gavage. The procedure is sequential, with a group of three animals of a single sex (usually females) per step.[5][6]

-

Dose Levels: The test uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on available information.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

-

Endpoint: The toxicity category is determined based on the number of animals that die at a given dose level. The method aims to use a minimal number of animals to classify the substance.[5]

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: The albino rabbit is the preferred species for this test.[7]

-

Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin (approximately 6 cm²) on the animal's back. The site is then covered with a gauze patch.[8]

-

Exposure: The exposure period is typically 4 hours.[7]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[8]

Acute Eye Irritation/Corrosion - OECD Guideline 405

This guideline assesses the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: The albino rabbit is the recommended test animal.[9]

-

Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[10][11]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. Lesions are scored based on a standardized system.[10][11]

-

Endpoint: The substance's irritation or corrosion potential is determined by the severity and persistence of the observed eye lesions.[10]

Workflow and Signaling Pathways

General Workflow for Chemical Safety Assessment

The safety assessment of a new chemical entity like this compound typically follows a structured workflow to identify potential hazards and characterize risks.

Caption: A generalized workflow for the safety assessment of a new chemical entity.

Potential Signaling Pathways

While specific data on the signaling pathways affected by this compound is not available, pyridine derivatives are known to interact with various biological targets. Given its structural motifs, potential interactions could be hypothesized, but would require experimental validation. For drug development professionals, initial in vitro screening against a panel of common targets (e.g., kinases, GPCRs, ion channels) would be a prudent step to identify any potential off-target effects or primary mechanisms of action.

Caption: Hypothetical screening and potential downstream effects for a novel pyridine derivative.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. It is classified as acutely toxic if swallowed, and causes skin, eye, and respiratory irritation. All personnel handling this compound must be thoroughly trained on its hazards and the necessary precautions. For researchers in drug development, a comprehensive safety assessment following a structured workflow is essential to characterize its toxicological profile before proceeding with further studies. The lack of specific biological data for this compound necessitates a cautious approach, with initial efforts focused on in vitro screening to identify potential biological targets and off-target effects.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 2-Bromo-5-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2736434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Handling and Storage of 3-Bromo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling and storage of 3-Bromo-5-(trifluoromethyl)pyridine (CAS No. 436799-33-6), a key building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₃N | [1] |

| Molecular Weight | 225.99 g/mol | [1] |

| Appearance | White to yellow crystalline powder or solid | [2] |

| Melting Point | 44-46 °C | [1] |

| Flash Point | 85 °C (185 °F) - closed cup | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. The compound is classified as acutely toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3]

GHS Hazard Statements:

Signal Word: Danger[1]

Pictograms:

Due to the significant hazards associated with this compound, appropriate personal protective equipment (PPE) must be worn at all times.

Experimental Protocols: Safe Handling Procedures

The following protocols outline the recommended procedures for handling this compound in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

Before handling the compound, ensure the following PPE is worn:

-

Eye Protection: Chemical safety goggles and a face shield. [1]* Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: A NIOSH-approved respirator with type P2 (EN 143) cartridges is recommended, especially when handling the solid form or in areas with inadequate ventilation. [1]* Body Protection: A laboratory coat and closed-toe shoes are mandatory.

3.2. Weighing and Dispensing

-

All weighing and dispensing of this compound solid should be conducted in a certified chemical fume hood to avoid inhalation of dust.

-

Use non-sparking tools to prevent static discharge. [4]* Ensure the work area is clean and free of incompatible materials.

3.3. Dissolution

-

When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

-

The process should be carried out in a fume hood.

-

Ground and bond the container and receiving equipment to prevent static electricity build-up. [4] 3.4. Spill and Waste Disposal

-

Minor Spills: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. [5]Avoid generating dust.

-

Major Spills: For larger spills, evacuate the area and contact emergency services.

-

Waste Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for hazardous waste. [5]

Storage and Stability

Proper storage is critical to maintain the quality of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. [4][5]The recommended storage class is 6.1A, which is for combustible, acute toxic materials. [1]* Incompatible Materials: Keep away from strong oxidizing agents. [6]* Temperature: Store in a cool place. [4]* Security: Due to its high toxicity, it is recommended to store this compound in a locked cabinet or other secure location. [3][4]

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

3-Bromo-5-(trifluoromethyl)pyridine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Bromo-5-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Its chemical structure is defined by a pyridine ring substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 5-position.

The structure can be represented by the following standard identifiers:

-

SMILES: FC(F)(F)C1=CC(Br)=CN=C1

-

InChI Key: HEDHNDVPKRVQPN-UHFFFAOYSA-N

Caption: Molecular structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 436799-33-6 | |

| Molecular Formula | C₆H₃BrF₃N | |

| Molecular Weight | 225.99 g/mol | |

| Appearance | White to light yellow crystalline powder or solid | |

| Melting Point | 44-46 °C | |

| Flash Point | 85 °C (185 °F) - closed cup | |

| Assay | ≥94.0% - 97% |

Experimental Protocols

Synthesis Summary:

The compound can be prepared from an iodobromopyridine precursor. The synthesis involves an iodide displacement reaction using in situ generated (trifluoromethyl)copper. A peer-reviewed paper describing this method was published in the European Journal of Organic Chemistry in 2002.

Disclaimer: This summary is for informational purposes only. Researchers should consult the original literature and perform their own risk assessments before attempting any chemical synthesis.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements: H300 (Fatal if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Danger.

Appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a P2 respirator cartridge, should be used when handling this chemical. It should be stored in a secure area designated for highly toxic materials.

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-5-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its predicted solubility characteristics based on its molecular structure and the general solubility trends of related compounds. Crucially, this guide offers detailed, standardized experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications.

Introduction

This compound is a substituted pyridine derivative with significant potential in the synthesis of novel bioactive molecules. The presence of a bromine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic and steric properties, influencing its reactivity and, critically, its solubility. A thorough understanding of its solubility in different organic solvents is paramount for a wide range of applications, including reaction optimization, purification and crystallization processes, formulation development, and the design of drug delivery systems. This guide provides the foundational knowledge and practical methodologies to address the solubility assessment of this compound.

Predicted Solubility Profile

Based on the "like dissolves like" principle, the solubility of this compound can be predicted qualitatively.

-

Polarity: The pyridine ring, with its nitrogen atom, introduces polarity. The highly electronegative trifluoromethyl group further enhances the molecule's polar nature.[1]

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Van der Waals Forces: The aromatic ring and the bromine atom contribute to Van der Waals interactions.

Considering these structural features, this compound is expected to exhibit good solubility in a range of common organic solvents:

-

Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone) are likely to be effective solvents due to dipole-dipole interactions.

-

Polar Protic Solvents: (e.g., Alcohols such as Methanol, Ethanol, Isopropanol) should also be suitable, capable of hydrogen bonding with the pyridine nitrogen.

-

Moderately Polar Solvents: (e.g., Dichloromethane, Chloroform, Ethyl Acetate) are expected to dissolve the compound to a reasonable extent.

-

Nonpolar Solvents: (e.g., Hexane, Toluene) are anticipated to be poor solvents for this compound due to the significant difference in polarity.

It is important to note that these are predictions, and experimental verification is essential for obtaining precise solubility data.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of organic compounds are detailed below.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of a saturated solution.[2][3][4][5]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm pore size)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 or 10 mL) of the selected organic solvent. An excess of solid should be visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 or 2 mL) of the clear supernatant using a pipette.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. The filter should be at the same temperature as the solution to avoid precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the dish/vial containing the filtered saturated solution.

-

Carefully evaporate the solvent. This can be achieved by placing the dish/vial in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, cool the dish/vial in a desiccator and weigh it again.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation:

-

Mass of dissolved solute (g): (Mass of dish/vial with residue) - (Mass of empty dish/vial)

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of supernatant withdrawn) x 100

-

Solubility (mol/L): (Mass of dissolved solute / Molecular weight of solute) / (Volume of supernatant withdrawn in L)

-

Molecular Weight of this compound: 225.99 g/mol

-

UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is particularly useful for determining lower solubilities.[6][7][8]

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of UV-Vis light.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Materials for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute, known concentration solution of this compound in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer (typically from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of accurately known concentration of this compound in the chosen solvent.

-

Perform a series of serial dilutions to create at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

Calculation:

-

Concentration of the diluted solution (mol/L or g/L): Use the equation of the calibration curve to calculate the concentration from the measured absorbance.

-

Concentration of the saturated solution (Solubility): (Concentration of the diluted solution) x (Dilution factor)

-

Dilution factor = (Final volume of diluted solution) / (Initial volume of saturated solution aliquot)

-

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of this compound.

Caption: Workflow for Solvent Selection and Solubility Determination.

Conclusion

While publicly available quantitative solubility data for this compound is scarce, this technical guide provides a strong foundation for researchers by offering a predicted solubility profile and detailed, actionable experimental protocols. By following the outlined gravimetric and UV-Vis spectrophotometric methods, scientists and drug development professionals can generate the precise and reliable solubility data necessary to advance their research and development activities. The provided logical workflow serves as a practical roadmap for efficient solvent screening and solubility determination.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

Navigating the Risks: A Technical Guide to the Safe Handling of 3-Bromo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary precautionary statements associated with 3-Bromo-5-(trifluoromethyl)pyridine (CAS No. 436799-33-6). Understanding and implementing these safety protocols is paramount for professionals in research, discovery, and drug development to ensure a safe laboratory environment and mitigate potential risks.

Hazard Identification and Classification

This compound is a halogenated pyridine derivative that presents significant health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.

GHS Classification

The GHS classification for this compound is summarized in the table below, providing a clear overview of its intrinsic hazards.

| Hazard Class | Category |

| Acute Toxicity, Oral | 2 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

GHS Label Elements

The following pictograms, signal word, and hazard statements are required for the labeling of this compound.

| Pictogram | Signal Word |

|

| Danger |

Hazard Statements (H-codes):

-

H300: Fatal if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements and Safe Handling

Strict adherence to the following precautionary statements is essential to minimize exposure and ensure the safe handling of this compound.

Prevention

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

Response

| Code | Precautionary Statement |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

Storage

| Code | Precautionary Statement |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

Disposal

| Code | Precautionary Statement |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Dosage: A stepwise procedure is used, starting with a dose expected to be moderately toxic. Three animals are used in each step.

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The method allows for the classification of the substance into one of five toxicity classes based on the observed mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[1][2][3][4]

Methodology:

-

Animal Model: Albino rabbits are the preferred species.[4]

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch.[3]

-

Exposure: The exposure period is typically 4 hours.[4]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the reversibility and severity of the lesions.

Acute Eye Irritation/Corrosion (OECD 405)

This guideline evaluates the potential of a substance to cause eye irritation or corrosion.[5][6][7][8][9]

Methodology:

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[5][7]

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[6]

-

Scoring: The severity of ocular lesions is scored to classify the substance's irritation potential.

Potential Signaling Pathways and Mechanisms of Toxicity

While the specific molecular mechanisms of toxicity for this compound have not been extensively studied, the metabolism of similar halogenated and trifluoromethylated pyridines often involves cytochrome P450 (CYP) enzymes in the liver.[10][11][12][13] This metabolic activation can sometimes lead to the formation of reactive intermediates that can cause cellular damage.

The following diagram illustrates a generalized workflow for assessing the in vitro cytotoxicity of a chemical compound, which can provide insights into its potential to cause cell death and can be a preliminary step in understanding its mechanism of toxicity.

A potential mechanism of toxicity for halogenated aromatic compounds involves metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that can bind to cellular macromolecules, leading to cytotoxicity.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial when working with highly toxic substances.

References

- 1. oecd.org [oecd.org]

- 2. nucro-technics.com [nucro-technics.com]

- 3. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Halogen-π Interactions in the Cytochrome P450 Active Site: Structural Insights into Human CYP2B6 Substrate Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)pyridine is a key building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of complex organic molecules. The presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromo substituent provides a reactive handle for various cross-coupling reactions.[1][2][3] This technical guide provides a comprehensive overview of commercially available this compound, including supplier specifications, physicochemical properties, and detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions.

Commercial Supplier Information

Several chemical suppliers offer this compound, typically with purities of 95% or 97%. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 436799 | 97% | 436799-33-6 | C6H3BrF3N | 225.99 |

| Thermo Scientific | AC431590010 | 95% | 436799-33-6 | C6H3BrF3N | 225.99 |

| Amerigo Scientific | AS6799336 | 97% | 436799-33-6 | C6H3BrF3N | 225.99 |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value | Source |

| Physical Form | Solid, Crystals, or Powder | [4][5] |

| Melting Point | 44-46 °C | [4] |

| 38.0-50.0 °C | [5] | |

| Flash Point | 85 °C (185 °F) | [4] |

| Hazard Classifications | Acute Toxicity, Oral (Category 2/3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [4][6] |

| Signal Word | Danger | [4][6] |

| Hazard Statements | H300/H301 (Fatal/Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][6] |

| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, Type P2 Respirator Cartridges | [4] |

Synthetic Protocol: A Representative Synthesis of a Brominated Trifluoromethylpyridine Derivative

While a specific, detailed protocol for the commercial synthesis of this compound is proprietary, the following multi-step synthesis for the structurally similar 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, as described in patent CN109232399B, provides a representative experimental workflow.[6]

Step 1: Synthesis of 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester

-

Add diethyl malonate to tetrahydrofuran and cool the mixture to 0°C.

-

Add sodium hydride (NaH) and stir for 30 minutes.

-

Dropwise, add a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine in tetrahydrofuran.

-

Allow the reaction to proceed for 24 hours at 25°C.

-

Work up the reaction mixture by quenching, extraction with ethyl acetate, backwashing, drying, and concentrating to yield the product.

Step 2: Synthesis of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine

-

Add the product from Step 1 to a 2-8N hydrochloric acid solution.

-

Heat at 80-100°C overnight.

-

Cool the reaction and quench with ice water.

-

Extract with ethyl acetate, wash with saturated sodium bicarbonate and saturated sodium chloride solutions, dry, and concentrate to obtain the product.

Step 3: Synthesis of 6-methyl-5-(trifluoromethyl)pyridin-3-amine

-

Dissolve the product from Step 2 in methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere to effect reduction.

-

Filter the reaction mixture and concentrate the filtrate to yield the amine product.

Step 4: Synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine

-

Dissolve the amine from Step 3 in acetonitrile.

-

Add copper(II) bromide.

-

Dropwise, add tert-butyl nitrite and allow the reaction to proceed for 2 hours at 25°C.

-

Extract with ethyl acetate, wash, dry, concentrate, and distill to obtain the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. prepchem.com [prepchem.com]

- 5. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 6. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

The Dawn of Trifluoromethylpyridines: A Technical Guide to Their Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl group into pyridine scaffolds marked a pivotal moment in medicinal and agricultural chemistry, leading to the development of numerous blockbuster drugs and agrochemicals. This technical guide provides an in-depth exploration of the initial discovery and first successful synthesis of trifluoromethylpyridines. We will delve into the seminal work of McBee, Hass, and Hodnett, presenting their pioneering experimental protocols, the quantitative data from their initial findings, and visualizations of the synthetic pathways. This document serves as a comprehensive resource for researchers seeking to understand the foundational chemistry of this critical class of compounds.

Introduction: The Genesis of a Privileged Scaffold

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug and agrochemical design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine rings are also a ubiquitous feature in pharmaceuticals and agrochemicals due to their unique electronic properties and ability to engage in hydrogen bonding. The fusion of these two moieties into trifluoromethylpyridines (TFMPs) has given rise to a class of compounds with exceptional biological activity.

The journey to synthesize these valuable compounds began in the mid-20th century, building upon earlier work in aromatic fluorination. While the first synthesis of an aromatic trifluoromethyl compound, benzotrifluoride, was reported in 1898, it was not until 1947 that a trifluoromethyl group was successfully introduced into a pyridine ring.[2]

The Pioneering Synthesis: McBee, Hass, and Hodnett (1947)

The first successful synthesis of trifluoromethylpyridines was reported by E. T. McBee, H. B. Hass, and E. M. Hodnett of Purdue University in a landmark 1947 paper published in Industrial & Engineering Chemistry.[2] Their approach was a vapor-phase, uncatalyzed reaction involving the simultaneous chlorination and fluorination of picolines (methylpyridines).

Overall Synthetic Scheme

The fundamental reaction involves the high-temperature, vapor-phase reaction of a picoline isomer with chlorine and hydrogen fluoride to yield the corresponding trifluoromethylpyridine. This process is a halogen exchange reaction on the methyl group.

Experimental Apparatus and General Protocol

The reaction was carried out in a custom-built apparatus designed for high-temperature gas-phase reactions. A corrosion-resistant reactor, likely constructed of nickel or a nickel-copper alloy, was packed and heated to the desired temperature. The vaporized picoline, chlorine gas, and anhydrous hydrogen fluoride were introduced into the reactor at controlled rates. The effluent gas stream, containing the trifluoromethylpyridine product, hydrogen chloride, and unreacted starting materials, was then passed through a condenser to isolate the organic products. The crude product was subsequently purified by distillation.

General Experimental Workflow:

Synthesis of Trifluoromethylpyridine Isomers: Protocols and Data

McBee and his colleagues successfully applied their vapor-phase fluorination method to all three isomers of picoline, yielding 2-, 3-, and 4-trifluoromethylpyridine. The specific reaction conditions and resulting quantitative data are summarized below.

Synthesis of 2-Trifluoromethylpyridine

-

Starting Material: 2-Picoline

-

Experimental Protocol:

-

Vaporized 2-picoline, chlorine, and anhydrous hydrogen fluoride were passed through a reactor heated to a high temperature.

-

The effluent gases were condensed and collected.

-

The crude product was purified by fractional distillation.

-

Synthesis of 3-Trifluoromethylpyridine

-

Starting Material: 3-Picoline

-

Experimental Protocol:

-

Vaporized 3-picoline, chlorine, and anhydrous hydrogen fluoride were introduced into the heated reactor.

-

The reaction products were condensed.

-

The resulting liquid was purified by fractional distillation to yield 3-trifluoromethylpyridine.

-

Synthesis of 4-Trifluoromethylpyridine

-

Starting Material: 4-Picoline

-

Experimental Protocol:

-

The vapor-phase reaction of 4-picoline with chlorine and hydrogen fluoride was carried out at an elevated temperature.

-

The product mixture was condensed.

-

Pure 4-trifluoromethylpyridine was isolated via fractional distillation.

-

Quantitative Data from the First Syntheses

The following table summarizes the key quantitative data reported by McBee, Hass, and Hodnett in their 1947 publication.

| Compound | Starting Material | Molar Ratio (Picoline:Cl₂:HF) | Reaction Temp. (°C) | Yield (%) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |

| 2-Trifluoromethylpyridine | 2-Picoline | 1:3:3 | 450 | 50 | 139-140 | 1.285 | 1.4175 |

| 3-Trifluoromethylpyridine | 3-Picoline | 1:3:3 | 450 | 55 | 114-115 | 1.276 | 1.4180 |

| 4-Trifluoromethylpyridine | 4-Picoline | 1:3:3 | 450 | 48 | 110-111 | 1.270 | 1.4170 |

Alternative and Subsequent Synthetic Developments

While the vapor-phase fluorination of picolines was the first successful method, other approaches for the synthesis of trifluoromethylpyridines have since been developed. These include:

-

Liquid-Phase Fluorination: This method involves the reaction of a (trichloromethyl)pyridine with a fluorinating agent like hydrogen fluoride in the liquid phase, often in the presence of a metal halide catalyst. This approach can offer better control over the reaction conditions compared to the high-temperature vapor-phase method.

-

Building Block Approach (Cyclocondensation): In this strategy, the pyridine ring is constructed from smaller, acyclic precursors, one of which already contains the trifluoromethyl group. This method is particularly useful for synthesizing highly substituted trifluoromethylpyridines.

-

Direct Trifluoromethylation: More modern methods involve the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring using specialized reagents, such as trifluoromethyl radical or nucleophilic/electrophilic trifluoromethylating agents.

Logical Relationship of Synthetic Methods:

Conclusion

The pioneering work of McBee, Hass, and Hodnett in 1947 laid the crucial groundwork for the field of trifluoromethylpyridine chemistry. Their development of a vapor-phase fluorination method, though requiring harsh conditions, demonstrated the feasibility of synthesizing these valuable compounds. This initial breakthrough paved the way for the development of more refined and versatile synthetic routes, ultimately enabling the widespread use of trifluoromethylpyridines in the creation of life-saving medicines and essential crop protection agents. Understanding these foundational discoveries provides valuable context for contemporary research and development in this vital area of chemical science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives Using 3-Bromo-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of 3-Bromo-5-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the trifluoromethylpyridine scaffold in a wide range of biologically active compounds. The strategic placement of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

This document offers detailed protocols for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Quantitative data from representative reactions are summarized in tables to facilitate comparison and reaction planning. Additionally, signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual understanding of the processes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl and heteroaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 88 |

| 4 | Pyridine-4-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | n-Butanol | 100 | 18 | 75 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2 equivalents)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

-

Round-bottom flask

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05 eq).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours), monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-(trifluoromethyl)pyridine.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides. Using this compound, a wide variety of primary and secondary amines can be introduced at the 3-position, leading to the synthesis of novel aminopyridine derivatives.

Quantitative Data for Buchwald-Hartwig Amination:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | tert-Amyl alcohol | 100 | 18 | 89 |

| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 110 | 20 | 91 |

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk tube or sealed vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.

-

Evacuate and backfill the tube with an inert gas.

-

Add this compound, followed by the amine and the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 16 hours).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the 3-amino-5-(trifluoromethyl)pyridine derivative.

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. It is an effective method for introducing alkynyl moieties onto the pyridine ring of this compound.

Quantitative Data for Sonogashira Coupling:

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 8 | 95 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 80 | 12 | 85 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | 70 | 10 | 88 |

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., THF)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, dissolve this compound, the palladium catalyst, and CuI in the solvent.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the base and the terminal alkyne via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the starting material is consumed as indicated by TLC.

-

Cool the reaction mixture and filter off the salt precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonia solution and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the 3-alkynyl-5-(trifluoromethyl)pyridine.

Caption: General workflow for the Sonogashira coupling reaction.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction provides a valuable route for the synthesis of substituted alkenes. With this compound, the Heck reaction allows for the introduction of vinyl groups at the 3-position.

Quantitative Data for Heck Coupling:

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 78 |

| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 85 |

| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | 1,4-Dioxane | 120 | 36 | 65 |

| 4 | Cyclohexene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 130 | 48 | 55 |

Experimental Protocol: Heck Coupling

Materials:

-

This compound

-

Alkene (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., P(o-tolyl)₃, 4 mol%)

-

Base (e.g., Et₃N, 2 equivalents)

-

Solvent (e.g., DMF)

-

Sealed reaction tube

Procedure:

-

To a sealed reaction tube, add this compound, the palladium catalyst, the ligand, and the base.

-

Add the alkene and the solvent.

-